molecular formula C18H14ClN3O4S B2711358 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-chlorophenyl)acetamide CAS No. 1105232-21-0

2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-chlorophenyl)acetamide

Cat. No.: B2711358
CAS No.: 1105232-21-0
M. Wt: 403.84
InChI Key: ZCSPUKGLWJARGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-chlorophenyl)acetamide features a pyridazinone core substituted at position 3 with a benzenesulfonyl group and at position 1 with an acetamide moiety linked to a 4-chlorophenyl ring.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-oxopyridazin-1-yl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O4S/c19-13-6-8-14(9-7-13)20-16(23)12-22-18(24)11-10-17(21-22)27(25,26)15-4-2-1-3-5-15/h1-11H,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSPUKGLWJARGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-chlorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through nucleophilic substitution reactions, where a chlorophenyl halide reacts with a nucleophilic intermediate.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-chlorophenyl)acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-chlorophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to specific receptors, modulating their activity.

    Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share key structural motifs with the target molecule, enabling comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name/ID Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Features
Target Compound C₁₈H₁₄ClN₃O₄S 403.83 Benzenesulfonyl, 4-ClPh acetamide Not reported Potential kinase inhibitor
Compound 9 (Quinazolinone hybrid) C₃₀H₂₂ClN₅O₃S 568.05 4-ClPh, ethylquinazolinone thioether >300 Dual EGFR/BRAFV600E inhibitor
13a (Cyanoacetanilide derivative) C₁₆H₁₅N₅O₃S 357.38 4-MePh hydrazinylidene, cyano 288 High yield (94%), IR: 1664 cm⁻¹
CPX (Antibody stabilizer) C₁₆H₁₄N₄O₄ 326.31 Furan, dihydropyridazinone Not reported Binds CDR3 region of antibodies
N-(6-methoxybenzothiazole-2-yl)-2-(4-ClPh)acetamide C₁₆H₁₄ClN₂O₂S 348.81 Benzothiazole, 4-ClPh acetamide Not reported Structural divergence (benzothiazole vs. pyridazinone)
Key Observations:

The 4-chlorophenyl acetamide moiety increases lipophilicity relative to methoxy or methyl groups (e.g., 13b in ), which may enhance membrane permeability.

Thermal Stability: Quinazolinone hybrids () exhibit melting points >300°C due to rigid aromatic systems, whereas the target compound’s pyridazinone core (less conjugated) may result in lower thermal stability.

Synthetic Routes :

  • The target compound’s synthesis likely involves sulfonation and amidation steps, analogous to the diazonium coupling methods in . Yields for similar reactions exceed 90%, suggesting scalable production.

Key Findings:
  • Target Compound vs. Quinazolinone Hybrids: The absence of a quinazolinone-thioether moiety in the target compound may limit dual kinase inhibition but could reduce off-target effects.
  • Role of Sulfonyl Groups : The benzenesulfonyl group in the target compound may improve solubility compared to the sulfamoyl group in 13a, critical for oral bioavailability.

Spectroscopic and Analytical Data

  • IR Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1660–1670 cm⁻¹, aligning with analogs like 13a (1664 cm⁻¹).
  • NMR Profiles : Aromatic protons in the 4-chlorophenyl and benzenesulfonyl groups would resonate at δ 7.2–8.0 ppm, similar to 13a (δ 7.20–7.92).

Biological Activity

2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-chlorophenyl)acetamide is a synthetic compound belonging to the class of pyridazinone derivatives. This compound has garnered attention due to its diverse biological activities, including antibacterial, antiviral, and enzyme inhibitory properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H15N3O6SC_{19}H_{15}N_{3}O_{6}S with a molecular weight of 413.4 g/mol. The presence of the benzenesulfonyl group and the chlorophenyl moiety contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₅N₃O₆S
Molecular Weight413.4 g/mol
CAS Number1105232-33-4
Chemical ClassPyridazinone Derivative

Antibacterial Activity

Recent studies have demonstrated that compounds similar to 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-chlorophenyl)acetamide exhibit significant antibacterial properties. For instance, synthesized derivatives have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The activity against these strains suggests a potential for developing new antibacterial agents.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. In vitro studies indicated that several derivatives displayed strong inhibitory effects on urease, which is significant for treating conditions like urinary infections and kidney stones. The IC50 values for some active compounds were reported to be as low as 0.63μM0.63\,\mu M, indicating potent activity compared to standard inhibitors.

Antiviral Activity

In addition to antibacterial properties, there are indications that related compounds possess antiviral activities. For example, certain derivatives have been tested for their effectiveness against tobacco mosaic virus (TMV), showing inhibition rates comparable to established antiviral agents.

The mechanism of action of 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-chlorophenyl)acetamide likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or virulence.
  • Receptor Binding : It could interact with cellular receptors, modulating signaling pathways that affect cell proliferation and survival.
  • DNA Interaction : There is potential for interaction with DNA or RNA, impacting gene expression and replication processes.

Case Studies and Research Findings

  • Antibacterial Screening :
    A study evaluated various synthesized compounds derived from pyridazinone frameworks for their antibacterial efficacy. The results indicated that compounds with the benzenesulfonyl group exhibited enhanced activity against Bacillus subtilis with an IC50 value of 5μM5\,\mu M, significantly lower than the control (IC50 = 21μM21\,\mu M).
  • Enzyme Inhibition Analysis :
    In a comparative study on urease inhibitors, several derivatives including those based on the pyridazinone structure showed IC50 values ranging from 0.630.63 to 6.28μM6.28\,\mu M. This positions them as promising candidates for further development as therapeutic agents targeting urease-related conditions.
  • Antiviral Assessment :
    Compounds were screened for anti-TMV activity, where some showed inhibition rates around 42%42\% at a concentration of 0.5mg/mL0.5\,mg/mL, suggesting potential applications in agricultural virology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.